2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Overview
Description
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is a chemical compound with the molecular formula C7H8BrNS and a molecular weight of 218.11 g/mol It is a brominated derivative of tetrahydrobenzo[d]thiazole, characterized by the presence of a bromine atom at the 2-position of the benzothiazole ring
Mechanism of Action
Target of Action
The primary target of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is bacterial DNA gyrase . DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in the replication of DNA .
Mode of Action
This compound interacts with its targets by inhibiting the activity of DNA gyrase and topoisomerase IV . This inhibition leads to the prevention of DNA replication, thereby inhibiting the growth and proliferation of bacteria .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding and supercoiling of DNA, which are crucial steps in DNA replication . This results in the cessation of bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation . By preventing DNA replication, the compound effectively halts the life cycle of the bacteria, leading to their eventual death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also impact the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole typically involves the bromination of 4,5,6,7-tetrahydrobenzo[d]thiazole. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent tetrahydrobenzo[d]thiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as sulfoxides and sulfones.
Reduction Products: Tetrahydrobenzo[d]thiazole and its derivatives.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole can be compared with other similar compounds such as:
4,5,6,7-Tetrahydrobenzo[d]thiazole: The parent compound without the bromine atom.
2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole: A chlorinated analog with similar chemical properties.
2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole: A fluorinated analog with potential differences in reactivity and biological activity
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVOUATOUMFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431848 | |
Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438568-89-9 | |
Record name | 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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